molecular formula C10H10N2S B147608 2-Amino-5-methyl-4-phenylthiazole CAS No. 30709-67-2

2-Amino-5-methyl-4-phenylthiazole

Cat. No.: B147608
CAS No.: 30709-67-2
M. Wt: 190.27 g/mol
InChI Key: HTXQOROHFFYFMC-UHFFFAOYSA-N
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Description

2-amino-5-methyl-4-phenyl-Thiazole is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-5-methyl-4-phenyl-Thiazole can be synthesized through various methods. One common method involves the condensation of thiourea with an alpha-halo ketone. Another method includes the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform . Additionally, a one-pot three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur provides 2-amino-5-acylthiazoles in good yields .

Industrial Production Methods

Industrial production methods for 2-amino-5-methyl-4-phenyl-Thiazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-methyl-4-phenyl-Thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, sulfuric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-amino-5-methyl-4-phenyl-Thiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-methyl-4-phenyl-Thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of amino, methyl, and phenyl groups makes it a versatile compound with a wide range of applications in various fields .

Properties

IUPAC Name

5-methyl-4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXQOROHFFYFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184734
Record name Thiazole, 2-amino-5-methyl-4-phenyl-
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Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30709-67-2
Record name 5-Methyl-4-phenyl-2-thiazolamine
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Record name 2-Amino-4-phenyl-5-methylthiazole
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Record name 30709-67-2
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Record name Thiazole, 2-amino-5-methyl-4-phenyl-
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Record name 5-methyl-4-phenyl-1,3-thiazol-2-amine
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Record name 2-AMINO-4-PHENYL-5-METHYLTHIAZOLE
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Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-1-phenyl-propan-1-one (3.64 g, 17.1 mmol) in 30 mL of ethanol was added thiourea (1.30 g, 1.00 eq.) and the mixture vigorously stirred at 55-60° C. for 4 h. Pouring onto crashed ice/Na2CO3, twofold extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and evaporation of the solvents, followed by crystallization from ethyl acetate/hexane, left 2.87 g of the title product as off-white crystals.
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
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Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Reaction of a α-substituted-α-bromoacetophenone with thiourea or substituted thiourea, at elevated temperatures may give gave an intermediate G1. Suitably, this reaction may be performed under refluxing conditions in the presence of DMF (dimethylformamide). This intermediate (G1) may be reacted with chlorosulfonic acid to yield the sulfonyl chloride B-1. For example 2-bromopropiophenone may be reacted with thiourea to yield 2-amino-5-methyl-4-phenylthiazole, which can be further transformed to 4-(2-amino-5-methylthiazol-4-yl)phenyl sulfonyl chloride.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Amino-5-methyl-4-phenylthiazole interact with metal ions and what are the potential implications of this interaction?

A1: this compound acts as a ligand, donating a pair of electrons from its nitrogen atom to form a coordinate bond with metal ions like Platinum(II/IV) [] and Palladium(II) []. This interaction leads to the formation of metal complexes with distinct properties compared to the free ligand or the metal ion alone. These complexes have shown promising results in preliminary studies for potential applications as antimicrobial and anticancer agents [].

Q2: What spectroscopic techniques were employed to characterize the this compound complexes and what structural information do they provide?

A2: The characterization of this compound complexes involved techniques like infrared (IR) spectroscopy, 1H NMR, and 13C NMR spectroscopy [, ]. IR spectroscopy helps identify specific functional groups present in the complex and their vibrational modes. 1H NMR and 13C NMR provide information about the number and types of hydrogen and carbon atoms present in the molecule and their electronic environment, ultimately confirming the structure of the synthesized complexes.

Q3: What were the findings related to the antimicrobial activity of this compound and its metal complexes?

A3: Studies have shown that both the free ligand and its Palladium(II) complexes exhibit antimicrobial activity []. Interestingly, the complexes displayed enhanced activity against specific bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, compared to the free ligand and even surpassed the efficacy of the positive control used in the study. This highlights the potential of metal complexation in improving the biological activity of this compound.

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